molecular formula C19H17N3O3 B5913243 1-allyl-4-hydroxy-N-(4-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide CAS No. 5238-88-0

1-allyl-4-hydroxy-N-(4-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide

Cat. No. B5913243
CAS RN: 5238-88-0
M. Wt: 335.4 g/mol
InChI Key: IEWBZVPMCMXQNU-UHFFFAOYSA-N
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Description

1-allyl-4-hydroxy-N-(4-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide is a useful research compound. Its molecular formula is C19H17N3O3 and its molecular weight is 335.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-allyl-4-hydroxy-N-(4-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide is 335.12699141 g/mol and the complexity rating of the compound is 587. The solubility of this chemical has been described as <0.2 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-allyl-4-hydroxy-N-(4-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-allyl-4-hydroxy-N-(4-methyl-2-pyridinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

IUPAC Name

4-hydroxy-N-(4-methylpyridin-2-yl)-2-oxo-1-prop-2-enylquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c1-3-10-22-14-7-5-4-6-13(14)17(23)16(19(22)25)18(24)21-15-11-12(2)8-9-20-15/h3-9,11,23H,1,10H2,2H3,(H,20,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEWBZVPMCMXQNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)CC=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60966794
Record name 2-Hydroxy-N-(4-methylpyridin-2-yl)-4-oxo-1-(prop-2-en-1-yl)-1,4-dihydroquinoline-3-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60966794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644911
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-hydroxy-N-(4-methylpyridin-2-yl)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide

CAS RN

5238-88-0
Record name 2-Hydroxy-N-(4-methylpyridin-2-yl)-4-oxo-1-(prop-2-en-1-yl)-1,4-dihydroquinoline-3-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60966794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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